Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

CAS No.: 10314-99-5

Cat. No.: VC2333887

Molecular Formula: C14H16ClNO3

Molecular Weight: 281.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10314-99-5 |

|---|---|

| Molecular Formula | C14H16ClNO3 |

| Molecular Weight | 281.73 g/mol |

| IUPAC Name | benzyl 4-carbonochloridoylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

| Standard InChI Key | KUBUQFFBRSHOMJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 |

Introduction

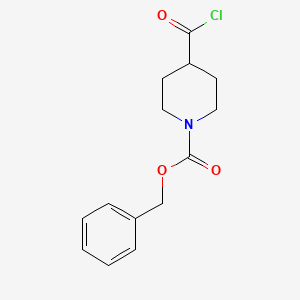

Chemical Identity and Structure

Chemical Identity

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is identified by several key parameters that establish its unique chemical identity in scientific literature and commercial contexts. The compound is known by multiple synonyms which reflect different naming conventions in chemical nomenclature.

Table 1. Chemical Identity Information

| Parameter | Information |

|---|---|

| Common Name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate |

| CAS Registry Number | 10314-99-5 |

| Molecular Formula | C₁₄H₁₆ClNO₃ |

| Molecular Weight | 281.73 g/mol |

| InChI | InChI=1/C14H16ClNO3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

The compound is also known by several other names including Benzyl 4-(chlorocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, 1-CBZ-4-chlorocarbonylpiperidine, Piperidine-4-carbonyl chloride (N-CBZ protected), and 4-Chlorocarbonyl-piperidine-1-carboxylic acid benzyl ester .

Structural Features

The molecular structure of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate consists of several key components that define its chemical behavior:

-

A central piperidine ring (a six-membered saturated heterocycle containing one nitrogen atom)

-

A chlorocarbonyl group (acid chloride) attached at the 4-position of the piperidine ring

-

A benzyloxycarbonyl (Cbz or Z) protecting group attached to the nitrogen atom (position 1) of the piperidine

This specific arrangement of functional groups contributes to the compound's versatility in organic synthesis. The chlorocarbonyl group serves as a reactive site for nucleophilic substitution reactions, while the benzyloxycarbonyl group protects the nitrogen atom and can be selectively removed under specific conditions.

Physical Appearance

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate typically appears as a colorless or slightly yellow solid under standard conditions. The compound maintains stability at normal temperature and pressure when properly stored .

Synthesis and Preparation

Reaction Conditions

Chemical Reactivity

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate exhibits reactivity patterns that are primarily determined by its functional groups. The chlorocarbonyl moiety is particularly reactive toward nucleophiles, making this compound useful in various synthetic applications.

Key reactions include:

-

Nucleophilic acyl substitution: The chlorocarbonyl group readily undergoes substitution with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

-

Hydrolysis: In the presence of water or base, the acid chloride can hydrolyze to form the corresponding carboxylic acid.

-

Reduction: Various reducing agents can convert the acid chloride to aldehydes or alcohols, depending on the reagent and conditions employed.

-

Carbonylation reactions: The compound can participate in various carbonylation reactions, serving as an acylating agent.

The benzyloxycarbonyl protecting group also contributes to the compound's chemical behavior, offering selective reactivity under specific conditions while maintaining protection of the piperidine nitrogen in other reaction environments.

Applications

Organic Synthesis

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate serves as a valuable building block in organic synthesis due to its specific functional group arrangement. The compound is particularly useful in:

-

Construction of complex heterocyclic systems containing the piperidine scaffold

-

Introduction of amide linkages through reaction of the acid chloride with amines

-

Synthesis of ester derivatives through reaction with alcohols

-

Preparation of thioester compounds through reaction with thiols

These transformations allow for the incorporation of the piperidine ring system into more complex molecular structures, which is particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds.

Pharmaceutical Research

In pharmaceutical research, Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of drug candidates and related compounds. The piperidine ring is a common structural motif in many pharmaceuticals, and the ability to selectively functionalize this structure is crucial for drug discovery efforts.

The compound's utility extends to the synthesis of compounds with potential applications in:

-

Central nervous system disorders

-

Pain management

-

Cardiovascular diseases

-

Infectious diseases

The presence of the chlorocarbonyl group provides a reactive handle for introducing diversity in medicinal chemistry programs, allowing researchers to rapidly generate libraries of compounds for biological screening.

| Hazard Type | Classification | Details |

|---|---|---|

| Physical Hazard | Corrosive | Can cause material damage upon contact |

| Health Hazard | Irritant | Can cause irritation to skin, eyes, and respiratory system |

| Risk Code | R34 | Causes burns |

| UN Identification | 3265 | Corrosive liquid, acidic, organic, n.o.s. |

The compound's corrosive nature is primarily due to the chlorocarbonyl group, which can react with moisture to release hydrogen chloride, a strong acid that can cause tissue damage upon contact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume